Aluminum laurate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

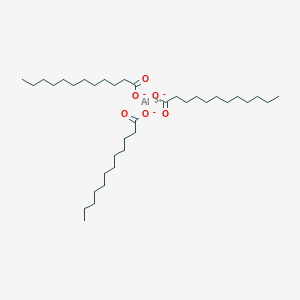

Aluminum laurate (C₃₆H₆₉AlO₆) is a metallic soap formed by the reaction of lauric acid (a saturated fatty acid abundant in coconut and palm kernel oils) with aluminum. Classified as a metal-organic compound, it exhibits lyophilic colloidal behavior, akin to proteins, due to its layered or micellar structures observed via electron microscopy . Its primary applications include roles as an anticaking agent, emulsifier, and stabilizer in pharmaceuticals, cosmetics, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum laurate can be synthesized by reacting aluminum chloride with sodium laurate or potassium laurate . The reaction typically involves dissolving aluminum chloride in anhydrous ether and then adding sodium laurate or potassium laurate. The mixture is stirred until homogeneous, and distilled water is added slowly to precipitate this compound . The precipitate is then filtered, washed, and dried.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, filtering, and drying helps in maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Aluminum laurate undergoes various chemical reactions, including:

Oxidation: It can react with oxygen to form aluminum oxide and other by-products.

Substitution: It can participate in substitution reactions where the laurate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.

Substitution: Involves reagents like halogens or other nucleophiles under controlled conditions.

Major Products:

Oxidation: Produces aluminum oxide and other oxidized derivatives.

Substitution: Results in the formation of new compounds with different functional groups replacing the laurate group.

Scientific Research Applications

Materials Science

Nucleating Agent in Polypropylene Composites

One prominent application of aluminum laurate is as a nucleating agent in polypropylene (PP) composites. Research has demonstrated that the incorporation of this compound enhances the crystallization behavior of isotactic polypropylene (iPP).

- Crystallization Rate Improvement : The addition of this compound significantly increases the crystallization rate of iPP. For instance, adding 0.5 wt% of this compound improves the crystallization temperature (Tc,p) from 114.68 °C to 117.86 °C, indicating a more efficient nucleation process .

- Mechanical Properties Enhancement : The mechanical properties of iPP composites are also improved with this compound inclusion. The tensile strength, flexural modulus, and impact strength increased by 10%, 16%, and 19%, respectively, when compared to neat iPP .

Table 1: Mechanical Properties of iPP Composites with this compound

| Property | Neat iPP | iPP with 0.5 wt% this compound |

|---|---|---|

| Tensile Strength (MPa) | X | X + 10% |

| Flexural Modulus (MPa) | Y | Y + 16% |

| Impact Strength (kJ/m²) | Z | Z + 19% |

Food Technology

Halal Food Production

This compound finds applications in the food industry, particularly in halal food production. It serves as a dough conditioner and maturing agent, contributing to the quality and texture of baked goods. Its role as a synthetic sweetener is also notable in various food formulations .

- Quality Improvement : The use of this compound enhances the sensory attributes of food products, making them more appealing to consumers while adhering to halal dietary laws.

Chemical Sensing

Potentiometric Sensing Systems

This compound has been utilized in potentiometric sensing systems due to its sparingly soluble nature when mixed with lauric acid. This combination acts as a responsive element in detecting aluminum ions.

- Sensing Mechanism : The system employs a glass electrode that interacts with the this compound/lauric acid mixture to provide accurate measurements of aluminum concentration in various samples .

Case Study 1: Nucleating Agent in Polypropylene

In a study examining the effects of this compound on polypropylene composites, researchers found that increasing concentrations led to enhanced crystallization rates and improved mechanical properties. The study utilized differential scanning calorimetry (DSC) and mechanical testing to quantify these improvements, confirming that this compound serves as an effective nucleating agent.

Case Study 2: Halal Food Applications

A comprehensive analysis conducted on halal food production highlighted the role of this compound as a dough conditioner. The study involved sensory evaluations and texture analysis, demonstrating that products containing this compound scored significantly higher in consumer acceptability tests compared to those without it.

Mechanism of Action

The mechanism of action of aluminum laurate involves its ability to interact with other molecules through its metal and fatty acid components. It can form complexes with various substrates, enhancing their solubility and stability. The molecular targets and pathways include interactions with lipid bilayers, which can alter membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Other Aluminum Soaps

Aluminum Stearate (MgAl-S LDH)

Aluminum stearate, a structurally analogous metallic soap, is integrated into layered double hydroxides (LDHs) for corrosion resistance. In NaCl environments, MgAl-S LDH demonstrates a |Z| (impedance modulus) of 106.3 after 19 hours, outperforming ZnAl-LDH-La (aluminum laurate-containing LDH, |Z| = 105.2 over 672 hours) in short-term corrosion resistance but showing inferior long-term stability .

Aluminum Disoaps (AlOHR₂)

Aluminum disoaps, like aluminum deuteroxylaurate, share colloidal properties with this compound.

Table 1: Corrosion Resistance of Aluminum Soap-Containing LDHs

| LDH Type | NaCl Concentration | Time (h) | Z | Reference | ||

|---|---|---|---|---|---|---|

| ZnAl-LDH-La (Laurate) | 3.5 wt% | 672 | 105.2 | |||

| MgAl-S (Stearate) | 3.5 wt% | - | 106.3 | |||

| S-LDH (Reference) | 0.1 M | 720 | 108.9 |

Comparison with Laurate Esters

Methyl Laurate

Methyl laurate, an ester derivative, exhibits high sensitivity (50.37 Hz/m s⁻¹) in 1D phononic crystal sensors, surpassing ethyl laurate (43.88 Hz/m s⁻¹). This contrasts with this compound’s non-sensory applications, highlighting functional divergence despite shared laurate moieties .

Ethyl Laurate

Ethyl laurate is a flavor-enhancing compound in wines and fragrances. Co-fermentation with S. cerevisiae increases its concentration, whereas this compound’s roles are strictly non-biological (e.g., industrial stabilization) .

Table 2: Sensitivity of Laurate-Based Sensors

| Sensor Type | Sensitivity (Hz/m s⁻¹) | Reference |

|---|---|---|

| Methyl Laurate | 50.37 | |

| Ethyl Soy Ester | 43.88 |

Comparison with Aluminum-Based Adjuvants

Aluminum phosphate (AP) and aluminum hydroxide are widely used vaccine adjuvants due to their antigen-adsorption capabilities and safety profiles . AP’s nano-formulations and composite adjuvants (e.g., AP + TLR agonists) highlight a sophistication absent in this compound research .

Gallium/Indium Laurates

Gallium and indium laurates, synthesized via aqueous methods akin to this compound, exhibit distinct metal-ligand coordination. For example, gallium laurate forms gels with cyclohexane, a property modulated by solvent choice, whereas this compound’s gelling behavior remains less studied .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Aluminum laurate, and how can purity be validated?

this compound is typically synthesized via the reaction of aluminum salts (e.g., aluminum chloride or nitrate) with lauric acid in a controlled alkaline medium. A common method involves dissolving lauric acid in ethanol, followed by dropwise addition of an aluminum salt solution under reflux conditions . To ensure purity:

- Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted precursors.

- Validation : Combine spectroscopic techniques (FTIR for carboxylate bonding at ~1,550 cm⁻¹ ), elemental analysis (C, H, Al content), and thermal gravimetric analysis (TGA) to confirm stoichiometry and thermal behavior.

- Reproducibility : Document reagent molar ratios, solvent purity, and temperature gradients to align with best practices for experimental transparency .

Q. Which characterization techniques are critical for structural confirmation of this compound?

Key methods include:

- FTIR Spectroscopy : Identify symmetric/asymmetric stretching of carboxylate groups (1,400–1,600 cm⁻¹) .

- NMR : Use ¹³C NMR to resolve laurate chain carbons and aluminum coordination shifts .

- XRD : Compare diffraction patterns with known metal carboxylate crystal structures .

- TGA/DSC : Assess thermal stability and decomposition pathways (e.g., mass loss steps at 200–400°C) .

- Elemental Analysis : Verify Al:C ratio to confirm stoichiometric integrity .

Q. How does this compound’s solubility profile influence its application in colloidal systems?

this compound exhibits amphiphilic behavior due to its hydrophobic laurate chain and hydrophilic aluminum core. Solubility varies with solvent polarity:

- Polar solvents (e.g., water) : Forms micelles or reverse micelles depending on concentration and pH.

- Nonpolar solvents (e.g., hexane) : Stabilizes colloidal dispersions via steric hindrance . Experimental design should include dynamic light scattering (DLS) for particle size analysis and zeta potential measurements to assess colloidal stability under varying pH and ionic strength .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies often arise from differences in:

- Synthesis conditions : Trace water content or incomplete purification alters decomposition kinetics .

- Measurement techniques : Compare TGA data acquired under inert vs. oxidative atmospheres, as oxidation of laurate chains accelerates mass loss .

- Sample morphology : Nanoscale vs. bulk materials exhibit divergent thermal behaviors due to surface-area effects . Methodological recommendations :

- Standardize protocols (e.g., heating rate: 10°C/min, N₂ atmosphere).

- Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions .

Q. What experimental strategies optimize this compound’s catalytic activity in esterification reactions?

To enhance catalytic efficiency:

- Surface modification : Functionalize with Lewis acid sites via calcination (300–400°C) to activate carbonyl groups .

- Kinetic studies : Monitor reaction progress using gas chromatography (GC) or in-situ FTIR to track ester peak formation (1,700–1,750 cm⁻¹) .

- Control variables : Compare activity against homogeneous catalysts (e.g., AlCl₃) to isolate support effects. Include blank reactions to rule out autocatalysis .

Q. How can computational modeling elucidate this compound’s interfacial behavior in nanocomposites?

- Molecular dynamics (MD) simulations : Model laurate chain packing and aluminum coordination geometry at oil/water interfaces .

- Density functional theory (DFT) : Calculate binding energies between this compound and polymer matrices (e.g., polyethylene) to predict dispersion efficacy .

- Validation : Correlate simulation results with experimental surface tension measurements and TEM imaging of nanocomposite morphologies .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

- Acute toxicity testing : Follow OECD Guidelines 202 (Daphnia magna immobilization) and 203 (fish lethality) .

- Biodegradation assays : Monitor CO₂ evolution via respirometry under OECD 301B conditions to evaluate mineralization rates .

- Analytical quantification : Use ICP-MS for aluminum ion leaching and GC-MS for laurate degradation byproducts .

Q. Data Contradiction & Reproducibility

Q. Why do studies report conflicting data on this compound’s hygroscopicity?

Variations stem from:

- Storage conditions : Exposure to ambient humidity vs. desiccated environments.

- Crystallinity : Amorphous samples absorb more moisture than crystalline forms . Resolution : Characterize hygroscopicity using dynamic vapor sorption (DVS) at controlled relative humidity (0–90%) and correlate with XRD-determined crystallinity .

Q. How can researchers ensure reproducibility in this compound synthesis across labs?

- Detailed documentation : Specify raw material sources (e.g., lauric acid purity ≥98%), stirring rates, and drying protocols .

- Inter-lab validation : Share samples for cross-characterization (e.g., round-robin testing of FTIR and XRD patterns) .

- Open data : Publish raw spectral datasets and synthesis logs in supplementary materials .

Q. Methodological Tables

Properties

CAS No. |

7230-93-5 |

|---|---|

Molecular Formula |

C36H69AlO6 |

Molecular Weight |

624.9 g/mol |

IUPAC Name |

aluminum;dodecanoate |

InChI |

InChI=1S/3C12H24O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h3*2-11H2,1H3,(H,13,14);/q;;;+3/p-3 |

InChI Key |

KMJRBSYFFVNPPK-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.